Cas no 426463-20-9 (2-Bromo-5-iodo-3-nitropyridine)

2-Bromo-5-iodo-3-nitropyridine is a halogenated nitropyridine derivative with significant utility in synthetic organic chemistry. Its distinct substitution pattern, featuring bromine and iodine at the 2- and 5-positions alongside a nitro group at the 3-position, makes it a versatile intermediate for cross-coupling reactions, nucleophilic substitutions, and further functionalization. The electron-withdrawing nitro group enhances reactivity, while the halogen atoms provide selective sites for metal-catalyzed transformations, such as Suzuki or Sonogashira couplings. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing complex heterocyclic scaffolds. High purity and well-defined reactivity ensure consistent performance in synthetic applications.
2-Bromo-5-iodo-3-nitropyridine structure
426463-20-9 structure
Product Name:2-Bromo-5-iodo-3-nitropyridine
CAS No:426463-20-9
MF:C5H2BrIN2O2
MW:328.890052318573
MDL:MFCD10574979
CID:867492
PubChem ID:329771492
Update Time:2025-08-03

2-Bromo-5-iodo-3-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-5-iodo-3-nitropyridine
    • 2-Bromo-3-nitro-5-iodopyridine
    • 2-Bromo-5-iodo-3-nitropyridine, AldrichCPR
    • G10830
    • DB-029364
    • AKOS015835779
    • CS-0365321
    • DTXSID60595189
    • BSA46320
    • 426463-20-9
    • ZEECRCKYHSULQO-UHFFFAOYSA-N
    • MFCD10574979
    • SCHEMBL1721986
    • 5-iodo-3-nitro-2-bromopyridine
    • MDL: MFCD10574979
    • Inchi: 1S/C5H2BrIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H
    • InChI Key: ZEECRCKYHSULQO-UHFFFAOYSA-N
    • SMILES: IC1=CN=C(C(=C1)[N+](=O)[O-])Br

Computed Properties

  • Exact Mass: 327.83400
  • Monoisotopic Mass: 327.83444g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 58.7Ų

Experimental Properties

  • PSA: 58.71000
  • LogP: 2.88010

2-Bromo-5-iodo-3-nitropyridine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

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2-Bromo-5-iodo-3-nitropyridine Suppliers

Amadis Chemical Company Limited
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(CAS:426463-20-9)2-Bromo-5-iodo-3-nitropyridine
Order Number:A899685
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:03
Price ($):220.0
Email:sales@amadischem.com

Additional information on 2-Bromo-5-iodo-3-nitropyridine

2-Bromo-5-Iodo-3-Nitropyridine (CAS No. 426463-20-9)

The compound 2-Bromo-5-Iodo-3-Nitropyridine (CAS No. 426463-20-9) is a highly specialized organic molecule belonging to the pyridine derivatives family. This compound is characterized by its unique substitution pattern, featuring a bromine atom at the 2-position, an iodine atom at the 5-position, and a nitro group at the 3-position of the pyridine ring. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable substrate in various chemical and pharmaceutical applications.

Pyridine derivatives like 2-Bromo-5-Iodo-3-Nitropyridine have been extensively studied due to their potential in medicinal chemistry and materials science. The nitro group at the 3-position is particularly significant as it introduces strong electron-withdrawing effects, which can influence the reactivity of the molecule in various reactions. Recent studies have highlighted the role of such nitro-substituted pyridines in modulating the electronic properties of conjugated systems, leading to applications in organic electronics and optoelectronics.

The bromine and iodine substituents at positions 2 and 5, respectively, further enhance the molecule's versatility. Bromine is known for its ability to act as an leaving group in substitution reactions, while iodine contributes to the molecule's stability and solubility properties. These features make 2-Bromo-5-Iodo-3-Nitropyridine an ideal candidate for use in cross-coupling reactions, such as Suzuki-Miyaura couplings, where it can serve as a substrate for forming biaryl structures with high precision.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-Bromo-5-Iodo-3-Nitropyridine through multi-step processes involving nucleophilic aromatic substitution and electrophilic nitration. Researchers have optimized reaction conditions to achieve high yields and purity levels, ensuring that this compound is readily available for academic and industrial applications.

In terms of applications, 2-Bromo-5-Iodo-3-Nitropyridine has found utility in drug discovery efforts targeting various therapeutic areas. Its unique combination of substituents allows for fine-tuning of pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). For instance, studies have demonstrated that this compound can serve as a lead structure for developing inhibitors of key enzymes involved in cancer pathways.

Moreover, 2-Bromo-5-Iodo-3-Nitropyridine has been explored as a building block in supramolecular chemistry. Its ability to form hydrogen bonds and engage in π–π interactions makes it a promising candidate for constructing self-assembled nanostructures with potential applications in sensing and catalysis.

From an environmental perspective, understanding the fate and behavior of 2-Bromo-5-Iodo-3-Nitropyridine in various ecosystems is crucial for assessing its potential impact on human health and the environment. Recent toxicological studies have provided insights into its biodegradation pathways and ecotoxicity profiles, which are essential for regulatory compliance and risk assessment.

In conclusion, 2-Bromo-5-Iodo-3-Nitropyridine (CAS No. 426463-20-9) stands out as a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and materials science. As ongoing research continues to uncover new potentials for this compound, its role in advancing scientific knowledge and technological innovation remains significant.

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Amadis Chemical Company Limited
(CAS:426463-20-9)2-Bromo-5-iodo-3-nitropyridine
A899685
Purity:99%
Quantity:1g
Price ($):220.0
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